Anti-Inflammatory Potency of 5,7-Dimethoxyflavanone Derivative vs. Pinocembrin in RAW 264.7 Macrophages
In a direct head-to-head comparison, the 5,7-dimethoxyflavanone derivative 2'-carboxy-5,7-dimethoxy-flavanone (4F) demonstrated significantly greater inhibition of LPS-induced nitric oxide (NO) production than the unmethylated natural flavanone pinocembrin [1]. The derivative, which shares the core 5,7-dimethoxy A-ring substitution, had an IC50 of 0.906 µg/mL, whereas pinocembrin was far less potent with an IC50 of 203.60 µg/mL under identical assay conditions.
| Evidence Dimension | Nitric Oxide (NO) Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.906 µg/mL (2'-carboxy-5,7-dimethoxy-flavanone, 4F) |
| Comparator Or Baseline | IC50 = 203.60 µg/mL (Pinocembrin) |
| Quantified Difference | 225-fold lower IC50 (more potent) |
| Conditions | LPS-induced RAW 264.7 macrophages, Griess test |
Why This Matters
For researchers modeling inflammation, selecting the core 5,7-dimethoxyflavanone scaffold offers a dramatically superior starting point for developing potent NO inhibitors compared to the unmethylated natural analog pinocembrin.
- [1] Sinyeue, C., Matsui, M., Oelgemöller, M., Bregier, F., Chaleix, V., Sol, V., & Lebouvier, N. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(6), 1781. https://doi.org/10.3390/molecules27061781 View Source
